molecular formula C8H8N2O3 B13921774 5-Cyclopropoxy-2-nitropyridine

5-Cyclopropoxy-2-nitropyridine

Cat. No.: B13921774
M. Wt: 180.16 g/mol
InChI Key: HSSDASNUXWFRDT-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-nitropyridine is a chemical compound with the molecular formula C8H8N2O3 and a molecular weight of 180.16 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a cyclopropoxy group at the 5-position and a nitro group at the 2-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Cyclopropoxy-2-nitropyridine typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion, which is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to obtain the nitropyridine . The cyclopropoxy group can be introduced through nucleophilic substitution reactions using cyclopropyl alcohol or its derivatives.

Industrial Production Methods

Industrial production of nitropyridine derivatives often involves multi-step synthesis processes. For example, the preparation of 2-chloro-5-nitropyridine involves synthesizing 2-amino-5-nitropyridine, followed by hydrolysis to obtain 2-hydroxy-5-nitropyridine, and finally chlorination to produce 2-chloro-5-nitropyridine . Similar methods can be adapted for the production of this compound, with appropriate modifications to introduce the cyclopropoxy group.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-nitropyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted by nucleophiles, and the cyclopropoxy group can be substituted by electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Reduction: Reduction of the nitro group yields 5-cyclopropoxy-2-aminopyridine.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

5-Cyclopropoxy-2-nitropyridine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The cyclopropoxy group can influence the compound’s reactivity and binding affinity to target molecules. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-2-nitropyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with other molecules, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

5-cyclopropyloxy-2-nitropyridine

InChI

InChI=1S/C8H8N2O3/c11-10(12)8-4-3-7(5-9-8)13-6-1-2-6/h3-6H,1-2H2

InChI Key

HSSDASNUXWFRDT-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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